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Introduction
Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is

activated by collagen, a primary component of the extracellular matrix (ECM).[1] This

interaction triggers a cascade of intracellular signaling events that play a crucial role in cell

adhesion, proliferation, migration, and the dynamic process of ECM remodeling.[1][2]

Dysregulation of DDR1 activity is implicated in a variety of pathological conditions

characterized by aberrant ECM turnover, most notably in fibrosis and cancer.[3][4][5]

Consequently, the inhibition of DDR1 has emerged as a promising therapeutic strategy for

these diseases.

This technical guide focuses on Ddr1-IN-8, a potent small molecule inhibitor of DDR1, and its

role in the intricate process of extracellular matrix remodeling. Due to the limited specific

literature on the ECM-modifying effects of Ddr1-IN-8, this guide will also draw upon data from

the closely related and more extensively studied inhibitor, DDR1-IN-1, to provide a

comprehensive overview of the experimental methodologies and expected outcomes of DDR1

inhibition.

Data Presentation: Quantitative Efficacy of DDR1
Inhibitors
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The following tables summarize the key quantitative data for Ddr1-IN-8 and the related

compound, DDR1-IN-1, demonstrating their potency and effects on cellular processes relevant

to ECM remodeling.

Table 1: In Vitro Potency of DDR1 Inhibitors

Compound Target Assay Type IC50 (µM) Reference(s)

Ddr1-IN-8

(compound 7s)
DDR1 Kinase Assay 0.045 [6]

DDR2 Kinase Assay 0.126 [6]

DDR1-IN-1 DDR1 Kinase Assay 0.105 [4][7]

DDR2 Kinase Assay 0.413 [4][8]

DDR1

Autophosphoryla

tion

Cell-based Assay

(U2OS cells)
EC50: 0.086 [1][9]

Table 2: Cellular Effects of DDR1 Inhibition
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Assay Cell Line Inhibitor
Concentrati
on

Observed
Effect

Reference(s
)

Cell Viability

Colorectal

Cancer Cell

Lines

DDR1-IN-1 1 µM

Potentiates

anti-

proliferative

activity of

PI3K/mTOR

inhibitors

[1][9]

Cell Migration

Bladder

Cancer (RT4)

cells

DDR1

Overexpressi

on

N/A

Increased

migration and

invasion

[2]

Periodontal

Ligament

Cells

DDR1

Knockdown
N/A

Reduced

migratory and

adhesive

capacity

[10]

Collagen IV

Production

Mesangial

Cells

DDR1/2

Inhibitor

(Compound

1)

Various

Reduction in

collagen IV

production

[10][11]

Collagen

Deposition

In vivo mouse

model

DDR1

Inhibition
N/A

Reduced

collagen

deposition

[12]

MMP-1, -2,

-13

Expression

Human

Periodontal

Ligament

Cells

DDR1

Regulation
N/A

DDR1 is a

potent

regulator of

MMP

expression

[5]

Fibronectin

and α-SMA

expression

NMuMG cells

DDR1

Overexpressi

on

N/A

Lower levels

of fibronectin

and α-SMA

[13]

Experimental Protocols
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This section provides detailed methodologies for key experiments to assess the role of Ddr1-
IN-8 in ECM remodeling. These protocols are based on established methods used for the

characterization of DDR1 inhibitors.

DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase
Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based

biochemical assay to determine the IC50 of an inhibitor against purified DDR1 kinase.

Materials:

Purified, His-tagged DDR1b cytoplasmic domain

LanthaScreen™ Eu-anti-His Antibody (Life Technologies)

Alexa Fluor™ 647-conjugated ATP-competitive kinase tracer (Life Technologies)

Ddr1-IN-8 or other test compounds

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well microplate

Plate reader capable of TR-FRET measurements

Procedure:

Prepare serial dilutions of Ddr1-IN-8 in the assay buffer.

In a 384-well plate, add the DDR1b kinase, the Alexa Fluor™ 647-conjugated tracer, and the

Eu-anti-His antibody.

Add the serially diluted Ddr1-IN-8 or vehicle control to the wells.

Incubate the plate at room temperature for 60 minutes, protected from light.
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Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at

615 nm and 665 nm).

Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor

concentration to determine the IC50.[10][11]

Collagen Deposition Assay (Sirius Red Staining)
This assay quantifies the amount of collagen deposited by cells in culture.

Materials:

Fibroblasts or other relevant cell types

96-well tissue culture plates

Ddr1-IN-8 or other test compounds

Sirius Red staining solution (0.1% Direct Red 80 in picric acid)

Washing solution (0.01 M HCl)

Destaining solution (0.1 M NaOH)

Plate reader for absorbance measurement at 540 nm

Procedure:

Seed cells in a 96-well plate and allow them to reach confluence.

Treat the cells with Ddr1-IN-8 or vehicle control in complete culture medium, including a pro-

fibrotic stimulus like TGF-β1 if necessary, for the desired duration (e.g., 7 days).[6]

Aspirate the medium and gently wash the cell layer with PBS.

Fix the cells with 4% paraformaldehyde for 30 minutes.

Wash the fixed cells with distilled water and allow them to air dry completely.
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Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room

temperature.

Aspirate the staining solution and wash the wells thoroughly with the washing solution to

remove unbound dye.

Add 100 µL of destaining solution to each well and incubate for 30 minutes with gentle

shaking to elute the bound dye.

Transfer the destained solution to a new 96-well plate and measure the absorbance at 540

nm.

Normalize the collagen measurements to the total protein amount per well if desired.[6]

MMP Activity Assay (Gelatin Zymography)
This technique detects the activity of gelatinases (e.g., MMP-2 and MMP-9) in conditioned

media from cell cultures.

Materials:

Conditioned media from cells treated with Ddr1-IN-8 or vehicle control

SDS-PAGE gels (10%) containing 1 mg/mL gelatin

Non-reducing sample buffer

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

Coomassie Brilliant Blue staining solution

Destaining solution

Procedure:

Collect conditioned media from cell cultures and centrifuge to remove cellular debris.
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Determine the protein concentration of the conditioned media.

Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at

4°C.

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room

temperature with gentle agitation.

Incubate the gel in developing buffer overnight at 37°C.

Stain the gel with Coomassie Brilliant Blue for 1 hour.

Destain the gel until clear bands appear against a blue background. These clear bands

represent areas of gelatin degradation by MMPs.[4][14]

Cell Migration Assay (Scratch Assay)
This is a simple and widely used method to study collective cell migration in vitro.

Materials:

Cells cultured to a confluent monolayer in a 6-well plate

Ddr1-IN-8 or other test compounds

A sterile 200 µL pipette tip

Microscope with a camera

Procedure:

Create a "scratch" in the confluent cell monolayer by scraping a straight line with a sterile

pipette tip.[3][15]

Gently wash the well with PBS to remove detached cells.
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Replace the PBS with fresh culture medium containing Ddr1-IN-8 or vehicle control. To

ensure that the closure of the scratch is due to migration and not proliferation, a proliferation

inhibitor like Mitomycin C can be added, or the cells can be serum-starved overnight prior to

the assay.[3][16]

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until

the scratch is closed in the control wells.

Measure the area of the scratch at each time point using image analysis software (e.g.,

ImageJ).

Calculate the percentage of wound closure over time to quantify cell migration.[15][16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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